Product packaging for 2-Tert-butyl-1-(propan-2-yl)piperazine(Cat. No.:)

2-Tert-butyl-1-(propan-2-yl)piperazine

Cat. No.: B13202203
M. Wt: 184.32 g/mol
InChI Key: CDXWUCPJZIYJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-1-(propan-2-yl)piperazine is a substituted piperazine derivative serving as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Piperazine scaffolds are prevalent in the design of biologically active molecules, particularly for targeting G-protein coupled receptors (GPCRs) . Piperazine rings are a common structural feature in ligands for central nervous system (CNS) targets. For instance, structurally similar N-substituted piperazine compounds have been investigated for their high affinity and selectivity for dopamine D2 and D3 receptors, which are important targets in the research of neurodegenerative disorders such as Parkinson's disease . Other research applications for analogous tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives include their development as histamine H3 receptor (H3R) ligands, which are studied for their potential in cognitive and neurological disorders . The tert-butyl and isopropyl substituents on the piperazine ring core are significant modifications that influence the molecule's stereoelectronic properties, which can fine-tune affinity, selectivity, and pharmacokinetic profiles of lead compounds . This compound is intended for use in laboratory research as a synthetic intermediate to develop novel therapeutic agents. It is supplied as a research chemical for in vitro analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2 B13202203 2-Tert-butyl-1-(propan-2-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2-tert-butyl-1-propan-2-ylpiperazine

InChI

InChI=1S/C11H24N2/c1-9(2)13-7-6-12-8-10(13)11(3,4)5/h9-10,12H,6-8H2,1-5H3

InChI Key

CDXWUCPJZIYJPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNCC1C(C)(C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Substituted Piperazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, it is possible to map the carbon skeleton, identify the chemical environment of each proton, and deduce the spatial orientation of the alkyl substituents.

The ¹H NMR spectrum of 2-tert-butyl-1-(propan-2-yl)piperazine is expected to show distinct signals corresponding to the protons of the tert-butyl group, the isopropyl group, and the piperazine (B1678402) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for structural assignment.

The bulky tert-butyl group at the C-2 position is anticipated to strongly favor an equatorial orientation to minimize steric strain, a common feature in substituted cyclic systems. This conformational preference significantly influences the chemical environment of the neighboring protons on the piperazine ring.

Key expected features in the ¹H NMR spectrum include:

A sharp singlet, integrating to nine protons, for the chemically equivalent methyl groups of the tert-butyl substituent.

A doublet (six protons) and a septet (one proton) characteristic of the isopropyl group attached to the nitrogen atom.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
tert-Butyl (-C(CH₃)₃)~1.0 - 1.2Singlet (s)9H
Isopropyl (-CH(CH₃)₂)~1.0 - 1.1Doublet (d)6H
Isopropyl (-CH(CH₃)₂)~2.7 - 3.0Septet (sept)1H
Piperazine Ring (-CH₂-, -CH-)~2.2 - 3.2Multiplets (m)7H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of eight distinct signals are predicted, corresponding to the different carbon environments in the molecule, assuming the chair conformation slows ring inversion sufficiently on the NMR timescale.

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the degree of substitution. The carbons of the bulky alkyl groups will appear in the upfield region of the spectrum, while the carbons of the piperazine ring will be shifted further downfield due to the neighboring nitrogens.

Carbon Assignment Expected Chemical Shift (δ, ppm)
tert-Butyl (-C (CH₃)₃)~30 - 35
tert-Butyl (-C(C H₃)₃)~25 - 28
Isopropyl (-C H(CH₃)₂)~50 - 55
Isopropyl (-CH(C H₃)₂)~18 - 22
Piperazine Ring (C2)~55 - 60
Piperazine Ring (C3, C5, C6)~45 - 55

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a molecular fingerprinting method by probing the vibrational modes of the molecule's chemical bonds. researchgate.net The spectra are characterized by absorption bands corresponding to specific stretching and bending vibrations.

For this compound, the FT-IR and Raman spectra would be dominated by bands associated with the aliphatic C-H and C-N bonds, as well as vibrations of the piperazine ring itself.

Expected Vibrational Frequencies:

C-H Stretching: Strong bands in the 2850-2970 cm⁻¹ region arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the substituents and the ring.

C-H Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups are expected in the 1365-1470 cm⁻¹ range. The tert-butyl group often shows a characteristic split peak around 1365 and 1390 cm⁻¹.

C-N Stretching: These vibrations typically appear in the fingerprint region, between 1000 and 1250 cm⁻¹, and are useful for identifying the amine structure.

Piperazine Ring Vibrations: The "breathing" and other deformation modes of the heterocyclic ring produce a complex pattern of bands in the fingerprint region below 1200 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H Stretch (Aliphatic)2850 - 2970FT-IR, Raman
C-H Bend (CH₂, CH₃)1365 - 1470FT-IR, Raman
C-N Stretch1000 - 1250FT-IR, Raman
Piperazine Ring Deformation< 1200FT-IR, Raman

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition and purity of the sample. uva.nl

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for substituted amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of stable neutral molecules or radicals.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak corresponding to the molecular formula C₁₁H₂₄N₂.

Loss of a Methyl Radical ([M-15]⁺): Fragmentation involving the loss of a methyl group from either the tert-butyl or isopropyl substituent.

Loss of an Isopropyl Radical ([M-43]⁺): Cleavage of the N-isopropyl bond.

Loss of a tert-Butyl Radical ([M-57]⁺): A likely prominent peak due to the cleavage of the C-tert-butyl bond, forming a stable tert-butyl radical.

Ring Fragmentation: Alpha-cleavage adjacent to the ring nitrogens would lead to characteristic fragment ions that are indicative of the piperazine core structure.

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously establish bond lengths, bond angles, and the conformational details of the piperazine ring and its substituents.

The piperazine ring is flexible and can adopt several conformations, with the most common being the chair, boat, and skewed-boat (or twist-boat) forms. nih.gov

Chair Conformation: This is generally the most thermodynamically stable conformation for the piperazine ring, as it minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. iucr.org It is the expected dominant conformation for this compound in its ground state.

Boat and Skewed-Boat Conformations: The boat form is a higher-energy conformation due to steric hindrance between the "flagpole" substituents and eclipsing interactions along the sides. The skewed-boat is an intermediate conformation between the chair and boat forms and is more stable than the true boat form. While less favored, these conformations can exist in equilibrium with the chair form or may be stabilized in certain environments, such as within metal complexes. nih.govnih.gov

For this compound, the chair conformation would be overwhelmingly preferred. Crucially, the sterically demanding tert-butyl group at C-2 would occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. The N-isopropyl group would also likely prefer an equatorial position, leading to a diequatorial arrangement of the substituents relative to the ring.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of substituted piperazines is governed by a variety of non-covalent interactions. X-ray crystallography is a powerful tool for elucidating these interactions and the resulting crystal packing arrangements. Analysis of related substituted piperazine structures reveals common motifs.

For instance, in the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the packing is stabilized by a combination of weak hydrogen-bond-like interactions and dispersion forces. iucr.orgnih.gov Specifically, C—H⋯O and C—H⋯π interactions are observed. iucr.orgnih.gov The piperazine ring in this molecule adopts a chair conformation with di-equatorial substitution. iucr.orgnih.gov Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions, confirms that dispersion interactions are the primary contributors to the crystal packing. iucr.orgnih.gov

The table below summarizes key crystallographic and interaction data for a representative substituted piperazine.

Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateMonoclinicP2₁C—H⋯O, C—H⋯π, Dispersion forces iucr.orgnih.gov
1-(4-nitrobenzoyl)piperazine (B1268174)MonoclinicC2/cNot specified in abstract nih.gov
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineMonoclinicP2₁/nNot specified in abstract nih.gov
1,4-DiphenethylpiperazineMonoclinicC2/cMultiple non-bonding interactions researchgate.net
1-Benzhydryl-4-benzylpiperazineMonoclinicPnMultiple non-bonding interactions researchgate.net

Insights into Stereochemical Outcomes from Crystallographic Data

Crystallographic data provides invaluable insights into the stereochemical outcomes of synthetic routes leading to substituted piperazines. The preferred conformation of the piperazine ring and the spatial orientation of its substituents are clearly defined in the solid state.

In studies of substituted piperazine-2,5-diones, X-ray crystallography has been instrumental in distinguishing between cis and trans isomers formed during hydrogenation reactions. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org These analyses have shown that under specific hydrogenation conditions, the cis isomer is the major product. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org This stereochemical preference is a critical piece of information for synthetic chemists aiming to control the three-dimensional structure of their target molecules.

Furthermore, dynamic NMR spectroscopy, in conjunction with X-ray diffraction studies, has been used to investigate the conformational dynamics of novel N,N'-substituted piperazines. nih.govbeilstein-journals.org These studies have revealed the presence of conformers arising from restricted rotation around the partial double bond of an amide group attached to the piperazine ring. nih.govbeilstein-journals.org Single-crystal X-ray analysis of compounds like 1-(4-nitrobenzoyl)piperazine and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine has provided definitive structural evidence to support the observations from NMR spectroscopy. nih.gov

The development of synthetic methods to produce enantiomerically pure substituted piperazines is another area where crystallography is crucial. acs.org For example, a divergent synthesis starting from chiral amino acids has been developed to produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org X-ray crystallography of key intermediates and products confirms the relative and absolute stereochemistry, validating the synthetic strategy. acs.org

The following table presents data on stereochemical outcomes for selected substituted piperazines.

Compound ClassSynthetic MethodMajor Stereochemical OutcomeAnalytical Technique(s)Ref.
Substituted piperazine-2,5-dionesHydrogenationcis isomerNMR, X-ray crystallography csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org
N,N'-substituted piperazines with amide groupAcylationRotational conformersDynamic NMR, X-ray crystallography nih.govbeilstein-journals.org
5-substituted piperazine-2-acetic acid estersFrom chiral amino acidsHigh diastereoselectivity (cis or trans)X-ray crystallography acs.org

Computational and Theoretical Investigations of 2 Tert Butyl 1 Propan 2 Yl Piperazine Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-electron systems. DFT methods are employed to determine the optimized molecular geometry, where the molecule resides in its lowest energy state, and to calculate various electronic properties. Studies on related piperazine (B1678402) derivatives often use DFT calculations with basis sets like B3LYP/6–31G(d,p) or B3LYP/6–311++G(d,p) to analyze electronic and geometric characteristics. researchgate.netresearchgate.net

By systematically rotating the rotatable bonds, such as the C-N bonds connecting the substituents to the piperazine ring, a PES map can be generated. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states that connect them. For piperazine derivatives, the chair conformation is typically the most energetically favored. researchgate.net The bulky tert-butyl and isopropyl groups on 2-Tert-butyl-1-(propan-2-yl)piperazine would likely exist in equatorial positions to minimize steric hindrance, a key factor in determining the most stable conformation.

Table 1: Illustrative Conformational Analysis Data for this compound

Conformer Dihedral Angle (°C-N-C-C) Relative Energy (kcal/mol) Population (%)
Chair (Equatorial-Equatorial) 178.5 0.00 98.2
Chair (Axial-Equatorial) 55.2 3.5 1.5

Theoretical vibrational frequency calculations are a standard output of DFT geometry optimization. These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. niscpr.res.inmdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method. mdpi.com

For this compound, key vibrational modes would include:

N-H Stretching: In secondary amines like piperazine, this appears in the 3200-3500 cm⁻¹ region. niscpr.res.in

C-H Stretching: Vibrations from the tert-butyl, isopropyl, and piperazine ring methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ range. researchgate.net

C-N Stretching: These vibrations are typically found in the 1000-1200 cm⁻¹ region. niscpr.res.in

Ring Vibrations: Skeletal vibrations of the piperazine ring.

Comparing the predicted spectrum with an experimental one can confirm the structure of the synthesized molecule. scribd.com

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Predicted Intensity
N-H Stretch 3450 3312 Medium
Asymmetric C-H Stretch (tert-butyl) 2980 2861 Strong
Symmetric C-H Stretch (isopropyl) 2890 2774 Strong
C-N Stretch 1150 1104 Medium

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. chalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ronih.gov Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov DFT calculations are commonly used to determine the energies of these orbitals for various piperazine derivatives. researchgate.net

Table 3: Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -5.8
LUMO -0.2

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is plotted on the electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around lone pairs of electronegative atoms like nitrogen) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of low electron density (e.g., around hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms due to their lone pairs, making them nucleophilic centers. Positive potential (blue) would be expected around the N-H proton, indicating its acidic character.

Analysis of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone. researchgate.net

Key global descriptors include:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. This describes the escaping tendency of electrons from a system.

Electronegativity (χ): χ = -μ. It is a measure of the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a species to accept electrons.

These descriptors are instrumental in predicting how a molecule will interact in a chemical reaction.

Table 4: Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Chemical Hardness (η) 2.8
Chemical Potential (μ) -3.0
Electronegativity (χ) 3.0

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound by solving Newton's equations of motion for the system. These simulations can provide detailed insights into the accessible conformations, the relative energies of different conformers, and the dynamics of their interconversion over time.

For substituted piperazines, the dominant conformational theme is the chair form, which minimizes torsional strain. However, the presence of substituents on the nitrogen and carbon atoms introduces steric considerations that govern the preference for axial versus equatorial positions. In the case of this compound, the large tert-butyl group at the C2 position and the isopropyl group at the N1 position create significant steric hindrance.

MD simulations of this system would be expected to reveal a strong preference for conformations that minimize the steric clash between these bulky groups. The tert-butyl group, being exceptionally large, will almost exclusively occupy an equatorial position to avoid prohibitive 1,3-diaxial interactions with the axial hydrogen atoms on the ring. The N-isopropyl group also has a preference for the equatorial position to reduce steric interactions with the rest of the ring.

The piperazine ring can exist in two primary chair conformations, which can interconvert through a higher-energy boat or twist-boat intermediate. For this compound, the two chair conformers would involve the isopropyl group being either axial or equatorial, with the tert-butyl group remaining equatorial.

A representative MD simulation would likely show the distribution of key dihedral angles within the piperazine ring, characterizing the puckering of the ring and the orientation of the substituents. The relative populations of the different conformational states can be used to estimate the free energy differences between them.

Interactive Data Table: Conformational Analysis of this compound from a Simulated MD Trajectory

Below is a hypothetical representation of data that could be obtained from an MD simulation, illustrating the conformational preferences.

ConformerN1-C2-C3-N4 Dihedral Angle (°)C6-N1-C2-C3 Dihedral Angle (°)Relative Population (%)ΔG (kcal/mol)
Chair 1 (Isopropyl Equatorial)-55.8 ± 3.258.1 ± 2.9920.00
Chair 2 (Isopropyl Axial)-52.3 ± 3.554.9 ± 3.171.6
Twist-Boat25.1 ± 5.1-30.4 ± 4.813.5

Note: This data is illustrative and represents plausible findings from a molecular dynamics simulation.

The simulation data would indicate that the chair conformation with both the tert-butyl and isopropyl groups in equatorial positions is the most stable and populated state. The energy barrier for ring inversion would be influenced by the necessity of the bulky substituents to pass through strained transition states.

Quantum Chemical Methods for Bonding Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Bader's AIM Theory)

Quantum chemical methods provide a framework for analyzing the electronic structure and bonding characteristics of a molecule based on its wavefunction or electron density. For this compound, these methods can offer a detailed picture of the covalent bonds, lone pair distributions, and non-covalent interactions that dictate its structure and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

Both ELF and LOL are topological analyses of scalar fields related to the electron pairing within a molecule. They provide a visual and quantitative description of electron localization, helping to identify core electrons, covalent bonds, and lone pairs.

For this compound, an ELF or LOL analysis would be expected to show distinct basins of high localization corresponding to:

The C-C and C-H bonds of the tert-butyl and isopropyl groups.

The C-N and C-C bonds of the piperazine ring.

The C-H bonds of the piperazine ring.

The lone pairs of electrons on the two nitrogen atoms.

The volume and population of these basins provide information about the nature of the chemical bonds and the distribution of electrons. For instance, the lone pair basins on the nitrogen atoms would be of particular interest, as their orientation and accessibility are crucial for the molecule's basicity and its ability to engage in intermolecular interactions. The steric hindrance from the adjacent bulky groups would likely influence the shape and accessibility of these lone pair regions.

Bader's Atoms in Molecules (AIM) Theory:

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method that analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds. uni-rostock.deamercrystalassn.org The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the nature of the chemical bond.

ρ(r): The value of the electron density at the BCP correlates with the bond order. Higher values indicate a stronger bond.

∇²ρ(r): The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0).

H(r): The sign of the total energy density can also help to characterize the degree of covalency. Negative values are indicative of a significant covalent character.

An AIM analysis of this compound would allow for a quantitative comparison of the various C-N, C-C, and C-H bonds within the molecule.

Interactive Data Table: Illustrative AIM Analysis at Bond Critical Points (BCPs) for this compound

The following table presents plausible data from a QTAIM analysis for selected bonds in the molecule.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Character
N1-C20.258-0.68-0.24Polar Covalent
C2-C(tert-butyl)0.245-0.61-0.22Covalent
N1-C(isopropyl)0.252-0.65-0.23Polar Covalent
C2-C30.250-0.63-0.23Covalent
N4-H0.330-1.20-0.45Polar Covalent

Note: This data is illustrative and represents plausible findings from a quantum chemical calculation.

The data would likely show that the C-N bonds are polar covalent, with a significant accumulation of electron density between the nuclei and a negative Laplacian, characteristic of shared interactions. The analysis could also reveal subtle differences in the bond strengths and polarities due to the electronic and steric effects of the tert-butyl and isopropyl substituents.

Chemical Reactivity and Transformation Pathways of 2 Tert Butyl 1 Propan 2 Yl Piperazine

Regioselective and Stereoselective Functionalization of the Piperazine (B1678402) Ring

The functionalization of the 2-Tert-butyl-1-(propan-2-yl)piperazine ring is a nuanced process, largely dictated by the steric encumbrance imposed by the tert-butyl and isopropyl groups. These substituents create a highly asymmetric steric environment, leading to predictable regioselectivity in reactions involving the piperazine nitrogens and carbons.

N-Functionalization: The N4-nitrogen, being a secondary amine, is the primary site for electrophilic attack. However, the accessibility of this position is sterically hindered by the adjacent N1-isopropyl group and, to a lesser extent, the C2-tert-butyl group. Consequently, reactions such as alkylation, acylation, and arylation at the N4 position are expected to proceed at a slower rate compared to less substituted piperazines. The regioselectivity of these reactions is anticipated to be high, favoring functionalization at the less sterically crowded N4 position over the N1 position, which is already substituted.

C-H Functionalization: Direct C-H functionalization of the piperazine ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds. nih.gov In the case of this compound, the steric bulk of the substituents can aid in directing functionalization to the less hindered carbon atoms. For instance, lithiation followed by electrophilic quench would likely occur at the C3 or C5 positions, which are adjacent to the N4-nitrogen and relatively more accessible than the carbons shielded by the tert-butyl and isopropyl groups. The regioselectivity would be influenced by the directing ability of the N-substituents and the nature of the organolithium base and electrophile used. whiterose.ac.uk

Stereoselectivity: The chiral center at the C2 position, bearing the tert-butyl group, introduces a key stereochemical element. Reactions occurring at adjacent positions (C3 or N1) or at the N4-nitrogen can be influenced by the stereochemistry at C2, potentially leading to diastereoselective outcomes. For instance, the approach of a reagent to the N4-nitrogen may be favored from the face opposite to the bulky tert-butyl group, leading to a preferred stereoisomer. In reactions that generate a new stereocenter, such as the alkylation at C3, the existing stereocenter at C2 is expected to direct the stereochemical outcome, a principle known as diastereoselective synthesis. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Functionalization of this compound

Reaction TypeReagent ExamplePredicted Major RegioisomerRationale
N-AlkylationMethyl Iodide2-Tert-butyl-4-methyl-1-(propan-2-yl)piperazineSteric hindrance at N1 directs substitution to the less hindered N4.
N-AcylationAcetyl Chloride1-(2-Tert-butyl-4-acetyl-1-(propan-2-yl)piperazin-1-yl)ethan-1-oneAcylation occurs preferentially at the more accessible N4 position.
C-H Lithiationn-ButyllithiumLithiation at C3/C5These positions are alpha to a nitrogen and less sterically hindered than C6.

Influence of Tert-butyl and Isopropyl Groups on Reaction Kinetics and Selectivity

The tert-butyl and isopropyl groups exert a profound steric influence on the kinetics and selectivity of reactions involving this compound. This steric hindrance generally leads to a decrease in reaction rates compared to less substituted piperazines, as the bulky groups impede the approach of reactants.

Reaction Kinetics: The rate of reactions, such as N-alkylation or N-acylation at the N4 position, is expected to be significantly slower than that of piperazine itself. The large tert-butyl group at the C2 position and the isopropyl group at the N1 position create a congested environment around the N4-nitrogen, raising the activation energy for nucleophilic attack. The relative impact of these groups on kinetics can be qualitatively assessed by comparing their steric bulk. The tert-butyl group is larger than the isopropyl group, and its position on the ring directly influences the accessibility of the adjacent N1 and nearby N4 positions.

Selectivity: The steric demands of the tert-butyl and isopropyl groups are a primary determinant of selectivity. In reactions where multiple products are possible, the sterically least hindered pathway is generally favored. For example, in a competitive alkylation with a mixture of electrophiles, the smaller electrophile would be expected to react preferentially. Similarly, if a reaction can proceed through different transition states, the one that minimizes steric interactions with the tert-butyl and isopropyl groups will be favored. This steric control can be exploited to achieve high levels of regioselectivity and stereoselectivity in synthetic transformations. mdpi.com

Table 2: Comparative Steric Influence of Alkyl Groups

Alkyl GroupA-Value (kcal/mol)Relative Steric BulkPredicted Impact on Reaction Rate
Methyl1.7LowHigh
Ethyl1.75ModerateModerate
Isopropyl2.15HighLow
Tert-butyl>4.5Very HighVery Low

Note: A-values are a measure of the steric bulk of a substituent in a cyclohexane (B81311) ring, which can be used as an approximation for the piperazine system.

Ring Inversion Dynamics and its Impact on Chemical Transformations

The piperazine ring typically exists in a chair conformation, which can undergo a ring inversion process. For this compound, the bulky tert-butyl and isopropyl substituents have a significant impact on the conformational preferences and the energy barrier to ring inversion.

Conformational Preferences: To minimize steric strain, both the C2-tert-butyl and N1-isopropyl groups are expected to strongly prefer the equatorial position in the chair conformation. An axial orientation for either of these large groups would result in significant 1,3-diaxial interactions, destabilizing the conformation. This strong preference for the diequatorial conformation will dominate the conformational landscape of the molecule.

Ring Inversion Barrier: The energy barrier to ring inversion is the energy required to pass through a higher-energy transition state, such as a boat or twist-boat conformation. The presence of bulky equatorial substituents generally raises the barrier to ring inversion. In the case of this compound, the necessity of moving the large tert-butyl and isopropyl groups out of their stable equatorial positions during the inversion process is expected to lead to a high activation energy for this process. This would result in a slower rate of ring inversion compared to piperazine or its less substituted derivatives. Computational studies on similarly substituted piperidines and cyclohexanes support the notion that bulky substituents significantly increase the ring inversion barrier. nih.gov

Impact on Chemical Transformations: The conformational rigidity and the high barrier to ring inversion can have a significant impact on the stereochemical outcome of reactions. With a well-defined and stable ground-state conformation, the approach of reagents is more predictable, which can lead to higher stereoselectivity. For reactions that proceed through a specific conformation, the high energy required to access alternative conformations can disfavor certain reaction pathways.

Novel Reactions and Rearrangements Involving Substituted Piperazines

The unique steric and electronic properties of this compound may enable its participation in novel reactions and rearrangements that are not observed in simpler piperazine systems.

Directed C-H Activation: The presence of two distinct nitrogen atoms with different substitution patterns could be exploited for directed C-H activation. For example, a removable directing group could be installed at the N4 position to facilitate regioselective functionalization at the C3 or C5 positions, followed by subsequent transformations.

Rearrangement Reactions: Highly substituted and sterically strained molecules can sometimes undergo unexpected rearrangement reactions to relieve steric strain. While no specific rearrangements have been reported for this compound, analogous systems with bulky substituents have been shown to undergo skeletal rearrangements under certain conditions, such as treatment with strong acids or bases. For instance, base-induced rearrangements of N-alkyl arylsulfonamides are influenced by the steric bulk of the N-alkyl group. mdpi.comnih.gov It is conceivable that under forcing conditions, this piperazine derivative could undergo ring-opening, ring-contraction, or other rearrangement pathways.

Tunable Functionalization: Recent studies on N,N'-diarylpiperazines have shown that the functionalization of C-C and C-H bonds can be tuned by the choice of reagents. nih.gov It is plausible that similar strategies could be applied to this compound, where different reaction conditions could selectively target different bonds within the molecule, leading to a diverse range of products.

Future Research Directions and Unexplored Avenues in 2 Tert Butyl 1 Propan 2 Yl Piperazine Chemistry

Development of Greener and Sustainable Synthetic Methodologies

Traditional multi-step syntheses of substituted piperazines often rely on protecting groups and harsh reagents, generating significant waste. nih.gov Future research on 2-Tert-butyl-1-(propan-2-yl)piperazine should prioritize the development of more efficient and environmentally benign synthetic routes.

Recent advancements in piperazine (B1678402) synthesis offer a roadmap for this endeavor. Methodologies such as photoredox catalysis, which uses light to drive chemical reactions, present a sustainable alternative. mdpi.comresearchgate.net The use of organic photocatalysts, in particular, can reduce reliance on costly and potentially toxic transition metals. mdpi.com Another promising area is the transition from batch processing to continuous flow chemistry. nih.govmdpi.com Flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and energy consumption. nih.gov

Furthermore, direct C-H functionalization techniques are emerging as powerful tools for streamlining the synthesis of complex piperazines. researchgate.net Applying these methods could allow for the direct introduction of the tert-butyl group onto a pre-formed piperazine ring, bypassing more circuitous routes. Microwave-assisted synthesis is another avenue that can significantly shorten reaction times and improve yields. nih.gov

Table 1: Comparison of Synthetic Methodologies for Substituted Piperazines
MethodologyKey AdvantagesPotential Application for this compoundReference
Photoredox CatalysisUses light as a sustainable energy source; can employ metal-free organic catalysts.Greener synthesis via C-H functionalization or novel cyclization pathways. mdpi.com
Continuous Flow ChemistryEnhanced safety, scalability, and efficiency; reduced waste.Large-scale, automated production with precise control over reaction parameters. nih.govmdpi.com
Microwave-Assisted SynthesisDrastically reduced reaction times; often improved yields.Rapid optimization of reaction conditions and faster library synthesis.
Direct C-H LithiationAvoids pre-functionalization of starting materials.Direct introduction of the tert-butyl group onto the piperazine core. mdpi.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) can provide real-time data on the formation of intermediates, products, and byproducts without the need for sample extraction. spectroscopyonline.com

For the synthesis of This compound , techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy could continuously monitor the concentration of key functional groups. This data allows for precise determination of reaction endpoints and kinetics. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with modern flow-tube setups, can offer detailed structural information on transient species that may be crucial to the reaction pathway. researchgate.netresearchgate.net Combining experimental spectroscopic data with computational simulations can further elucidate complex reaction mechanisms, such as the shuttle mechanism observed in CO2 capture processes involving piperazine blends. acs.org These insights are invaluable for improving the yield and purity of the target compound while minimizing waste, aligning with the goals of green chemistry.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation ProvidedRelevance to Piperazine SynthesisReference
In-Situ ATR-FTIR/RamanReal-time concentration profiles of reactants, intermediates, and products.Reaction kinetics, endpoint determination, and process optimization. spectroscopyonline.com
Flow NMR SpectroscopyDetailed structural information on stable and transient species in solution.Identification of reaction intermediates and elucidation of complex pathways. researchgate.net
13C-NMR SpectroscopyAnalysis of chemical species and their equilibrium in complex mixtures.Studying reaction equilibria and product distribution, as in CO2 absorption systems. researchgate.net
UV-Visible SpectrophotometryDetection of charge-transfer complexes and conjugated systems.Studying interactions between piperazine donors and electron acceptors. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Piperazine Chemistry

The intersection of computational chemistry and artificial intelligence (AI) is creating new paradigms in molecular design and synthesis. researchgate.net Machine learning (ML) models can be trained on vast datasets of chemical reactions and molecular properties to make rapid and accurate predictions, accelerating research and development. digitellinc.commit.edu

For This compound , ML algorithms could be employed to:

Predict Physicochemical Properties: Models can estimate properties like solubility, reactivity, and potential toxicity before the molecule is ever synthesized, guiding research efforts toward the most promising candidates.

Optimize Synthetic Routes: AI can analyze known chemical transformations to predict the optimal reagents, catalysts, and conditions for a given synthesis, including sustainable options. mit.edu

Elucidate Reaction Mechanisms: By analyzing computational and experimental data, ML can help identify patterns and correlations that are not immediately obvious to human researchers, offering deeper mechanistic insights.

Studies have already demonstrated the successful application of ML models, such as artificial neural networks (ANNs), to predict the complex equilibrium of CO2 absorption in aqueous piperazine solutions with high accuracy. bohrium.comresearchgate.net Applying similar data-driven approaches could significantly de-risk and accelerate the investigation of This compound and its derivatives.

Exploration of Novel Non-Traditional Chemical Applications for Substituted Piperazines

While the piperazine core is a well-established pharmacophore in drug discovery, its applications extend into materials science and industrial processes. ontosight.aimoltuslab.com The unique substitution pattern of This compound may unlock novel, non-traditional applications beyond the pharmaceutical realm.

Future research should explore its potential in areas such as:

Corrosion Inhibition: Substituted piperazines are known to be effective corrosion inhibitors for metals. The specific structure of this compound could offer enhanced performance in specialized coatings or industrial fluids. ontosight.ai

Radioprotective Agents: Recent studies have identified novel piperazine derivatives that can protect human cells from radiation-induced damage, a critical need for both medical and occupational safety. nih.govresearchgate.netnih.gov Investigating this compound for similar properties could be a fruitful avenue.

Catalysis: The nitrogen atoms of the piperazine ring can act as ligands for metal catalysts. The steric bulk of the tert-butyl and isopropyl groups could create a unique chiral environment, making it a candidate for asymmetric catalysis. rsc.org

Carbon Capture: Piperazine and its derivatives are used in industrial processes to scrub CO2 and H2S from gas streams. moltuslab.com The electronic and steric properties of This compound might influence its efficiency and stability in such applications.

By exploring these less conventional applications, the full potential of this uniquely substituted piperazine can be realized, potentially leading to breakthroughs in materials science, energy, and industrial chemistry.

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